3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one
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Overview
Description
The compound is a derivative of 3,4-Dimethoxyphenol , which is a chemical compound of the phenethylamine class . It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, a related compound, 3,4-Dimethoxyphenethylamine, has been synthesized via decarboxylation in water .Molecular Structure Analysis
The molecular structure of related compounds has been studied using density functional theory (DFT) methods . Vibrational wavenumbers with Raman intensities and infrared absorption intensities have been calculated in the ground state .Chemical Reactions Analysis
The reaction mechanism of related compounds involves both endothermic and exothermic processes .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied. For example, 3,4-Dimethoxyphenol has an average mass of 154.163 Da and a Monoisotopic mass of 154.062988 Da .Scientific Research Applications
Synthesis and Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one, although not directly mentioned, shares structural similarities with compounds involved in the synthesis and evaluation of their biological activities. For example, compounds with dimethoxyphenyl groups have been synthesized and evaluated for antimicrobial activity and potential antiproliferative effects against cancer cells. A study synthesized 1-substituted-3-(2,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrazoles and investigated their antimicrobial activity, highlighting the importance of methoxy groups in enhancing biological activity (Mohamed et al., 2006).
Cytotoxicity Against Cancer Cells
Similarly, compounds containing dimethoxy and trimethoxy indanonic spiroisoxazoline cores have been widely recognized for their antiproliferative activities. A particular study evaluated the cytotoxicity effects of Dimethoxy and Trimethoxy Indanonic Spiroisoxazolines against HepG2 cancerous liver cell line, demonstrating potent cytotoxic effects comparable to known anti-liver cancer drugs (Abolhasani et al., 2020).
Antimicrobial and Anti-Proliferative Activities
The synthesis of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and its derivatives has shown significant antiproliferative activities against various cancer cells, further highlighting the potential of compounds with trimethoxyphenyl groups in the development of anticancer agents (Jin et al., 2006).
Liquid Crystal Behavior
The compound shares structural similarities with those studied for their liquid crystal behavior. For instance, the synthesis of novel non-symmetric liquid crystal dimers containing methoxyphenyl groups has been reported, emphasizing the impact of methoxy groups on liquid crystalline properties and their potential applications in materials science (Tavares et al., 2016).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner to dopamine.
Cellular Effects
Based on its structural similarity to dopamine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound is an analogue of dopamine, suggesting that it may exert its effects at the molecular level through similar mechanisms .
Metabolic Pathways
It is known that this compound is an analogue of dopamine, suggesting that it may be involved in similar metabolic pathways .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-18(2)9-12-16(13(21)10-18)17(19-20(12)3)11-6-7-14(22-4)15(8-11)23-5/h6-8H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOPLSGEKSHEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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